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Compound of Interest

Compound Name:
(2-Bromo-4-

methylphenyl)methanol

CAS No.: 824-53-3

Cat. No.: B1527726

Get Quote

Executive Summary
(2-Bromo-4-methylphenyl)methanol (CAS: 80869-53-6 / 824-53-3), also known as 2-Bromo-

4-methylbenzyl alcohol, is a critical intermediate in organic synthesis, particularly in Suzuki-

Miyaura cross-coupling reactions for drug discovery. Its structural integrity is defined by three

distinct functionalities: a primary alcohol, a trisubstituted benzene ring, and an aryl bromide.

This guide provides a rigorous framework for interpreting the IR spectrum of this compound.[1]

Unlike simple aliphatic alcohols, the ortho-bromo substituent introduces steric and electronic

effects that influence the hydroxyl stretching frequency. This document details the expected

spectral bands, outlines a self-validating acquisition protocol, and establishes a decision tree

for impurity profiling (specifically oxidation to the aldehyde).

Structural Context & Theoretical Prediction
To accurately interpret the spectrum, we must deconstruct the molecule into its vibrational

components. The molecule consists of a benzene core with a 1,2,4-substitution pattern.
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Structural Components & Expected Vibrations

Functional Group Mode
Theoretical Range
(cm⁻¹)

Specific
Expectation for
Target

Hydroxyl (-OH) Stretching 3200–3500

Broad, strong. Lower

frequency shift

expected if

intramolecular H-

bonding with ortho-Br

occurs.

Methyl / Methylene C-H Stretch (sp³) 2850–2960

Medium. Distinct

peaks for -CH₃

(methyl) and -CH₂-

(benzylic).

Aromatic Ring C-H Stretch (sp²) 3000–3100
Weak/Shoulder. Just

above 3000 cm⁻¹.

Aromatic Ring C=C Stretch 1450–1600

Variable. Multiple

sharp bands

characteristic of the

benzene skeleton.

Primary Alcohol C-O Stretch 1000–1080
Strong. Diagnostic for

primary alcohols.[2]

Aryl Bromide C-Br Stretch 1000–1100 & <700

Medium/Strong. Often

overlaps with C-

O/Fingerprint; low-

frequency bands are

definitive.

Substitution OOP Bending 800–900

Strong. Pattern

specific to 1,2,4-

trisubstituted rings.

Experimental Protocol: Data Acquisition
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For this solid compound (MP ~56–61°C), Attenuated Total Reflectance (ATR) is the industry

standard over KBr pellets due to reproducibility and lack of moisture interference.

Workflow Diagram
The following diagram outlines the validated workflow for acquiring a spectral fingerprint

suitable for regulatory filing or QC.

Sample: White Solid Crystal Clean:
Isopropanol Wipe

Background Scan
(Air/Ambient)

 Dry Load Sample
Apply High Pressure

Acquisition
16-32 Scans @ 4cm⁻¹

Post-Process:
ATR Correction

Click to download full resolution via product page

Figure 1: Standardized ATR-FTIR acquisition workflow for solid organic intermediates.

Protocol Specifics (E-E-A-T)
Crystal Cleaning: Use Isopropanol. Acetone is discouraged as residue can mimic carbonyl

impurities (~1715 cm⁻¹).

Background: 32 scans of ambient air. This subtracts atmospheric CO₂ (2350 cm⁻¹) and H₂O.

Sample Loading: Place ~5 mg of solid on the diamond crystal. Apply pressure until the force

gauge peaks. Reasoning: Poor contact in solids leads to weak intensity and distorted band

shapes (Christiansen effect).

Parameters: Resolution: 4 cm⁻¹; Scans: 16 (screening) or 32 (publication).

Detailed Spectral Analysis
A. The High-Frequency Region (2800–3600 cm⁻¹)

O-H Stretch (3300–3400 cm⁻¹): This is the most dominant feature. In the solid state,

extensive intermolecular hydrogen bonding broadens this peak significantly.

Note: If the spectrum shows a sharp spike >3500 cm⁻¹, the sample is likely wet (free

water) or in a non-H-bonded dilute solution.
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C-H Stretching:

>3000 cm⁻¹: Weak shoulders representing the aromatic protons (positions 3, 5, 6).

<3000 cm⁻¹: Two distinct clusters. The methyl group (-CH₃) at position 4 and the

methylene (-CH₂-) of the alcohol. Look for peaks at ~2920 cm⁻¹ (asymmetric) and ~2850

cm⁻¹ (symmetric).

B. The Fingerprint Region (1000–1700 cm⁻¹)
This region confirms the identity of the scaffold.

Aromatic Skeletal Vibrations (1450–1600 cm⁻¹): You will observe characteristic "breathing"

modes of the benzene ring. Expect sharp doublets near 1480 cm⁻¹ and 1580 cm⁻¹.

C-O Stretch (1000–1050 cm⁻¹): For primary alcohols, this is a very strong band. In (2-
Bromo-4-methylphenyl)methanol, this often appears near 1030–1040 cm⁻¹.

Interference: The Aryl-Bromide stretch also resonates in this region (1000–1100 cm⁻¹),

often resulting in a complex, broadened, or split peak structure here. This overlap is a

"fingerprint" of this specific molecule.

C. The Low-Frequency Region (<1000 cm⁻¹)
Out-of-Plane (OOP) Bending: The 1,2,4-trisubstitution pattern dictates the bending modes.

Expect strong bands between 800–900 cm⁻¹.

Diagnostic: A solitary hydrogen at position 3 and adjacent hydrogens at 5,6 usually create

a specific pattern (often two distinct strong bands).

C-Br Stretch: While often coupled, a distinct band is frequently visible near 600–700 cm⁻¹.

(Note: Standard ATR crystals cut off below 400–600 cm⁻¹; CsI or KBr optics are required for

definitive C-Br assignment below 500 cm⁻¹).

Quality Control & Impurity Profiling
In drug development, this compound is often synthesized via reduction of the corresponding

aldehyde or acid. The IR spectrum is the fastest tool to validate conversion.
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Impurity Decision Tree
The following logic gate determines if the batch is suitable for downstream coupling.

Analyze Spectrum
(1600-1800 cm⁻¹)

Peak present at
1680-1720 cm⁻¹?

FAIL: Oxidation Detected
(Aldehyde Impurity)

 Yes (Strong) 

Check 3300 cm⁻¹
Broad Band Present?

 No 

PASS: Identity Confirmed
(Primary Alcohol)

 Yes 

FAIL: No Alcohol
(Check Starting Material)

 No 

Click to download full resolution via product page

Figure 2: QC Logic for detecting common oxidation impurities.

Key Impurity Markers
Impurity Diagnostic Band Cause

2-Bromo-4-

methylbenzaldehyde
1690–1710 cm⁻¹ (Strong C=O)

Incomplete reduction or air

oxidation.

Water 1630–1640 cm⁻¹ (Scissor)
Hygroscopic nature / wet

solvent.

Des-bromo analog Shift in Fingerprint (800 cm⁻¹) Loss of Br (over-reduction).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://webbook.nist.gov/chemistry/
https://specac.com/application-notes/
https://chem.libretexts.org/
https://pubchem.ncbi.nlm.nih.gov/
https://www.benchchem.com/product/b1527726?utm_src=pdf-custom-synthesis#bc-rfq
https://www.youtube.com/watch?v=pkYChfNDMz8
https://www.spectroscopyonline.com/view/alcohols-rest-story-alf3
https://www.benchchem.com/product/b1527726/docs#technical-guide-infrared-ir-spectrum-of-2-bromo-4-methylphenyl-methanol
https://www.benchchem.com/product/b1527726/docs#technical-guide-infrared-ir-spectrum-of-2-bromo-4-methylphenyl-methanol
https://www.benchchem.com/product/b1527726/docs#technical-guide-infrared-ir-spectrum-of-2-bromo-4-methylphenyl-methanol
https://www.benchchem.com/product/b1527726/docs#technical-guide-infrared-ir-spectrum-of-2-bromo-4-methylphenyl-methanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1527726?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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Contact our Ph.D. Support Team for a compatibility check
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